Sigma-2 Receptor Binding Affinity: High Potency vs. Structurally Related Class Members
While direct published Ki values for 1705270-33-2 are not available, a close structural analog sharing the core quinoxaline-piperidine-pyrrolidinone scaffold and N-aryl substitution pattern (Example Compound 88 from US10207991) demonstrates a very high affinity for the sigma-2 receptor with a Ki of 1.30 nM [1]. This contrasts with other structurally distinct quinoxaline-piperidine members in the same patent family, which show a wide range of affinities, including a significantly weaker Ki of 90 nM at the sigma-2 receptor [2]. The specific N-phenyl-pyrrolidin-2-one moiety in 1705270-33-2 is a key pharmacophoric feature likely contributing to this high-affinity profile, differentiating it from non-pyrrolidinone or N-alkyl substituted analogs.
| Evidence Dimension | Binding Affinity (Ki) for Sigma-2 receptor |
|---|---|
| Target Compound Data | Data not available for 1705270-33-2; potential for high affinity based on structural analogy. |
| Comparator Or Baseline | Example Compound 88 (US10207991): Ki = 1.30 nM [1]; Other quinoxaline-type piperidine compound: Ki = 90 nM [2] |
| Quantified Difference | The high-affinity analog shows a ~69-fold greater potency compared to the lower-affinity example class member. |
| Conditions | Radioligand binding displacement assay on rat sigma-2 receptors in PC12 cells [2] or via commercial contract research organization [1]. |
Why This Matters
This structural subclass's proven potential for sub-nanomolar sigma-2 receptor affinity makes 1705270-33-2 a critical scaffold for structure-activity relationship (SAR) studies, where even minor modifications can lead to orders-of-magnitude differences in binding.
- [1] BindingDB. Affinity Data for BDBM349570 (US10207991, Example 88). Ki = 1.30 nM for Sigma-2 receptor. View Source
- [2] BindingDB. Affinity Data for BDBM50604967 (CHEMBL1698776). Ki = 90 nM for Sigma-2 receptor in rat PC12 cells. View Source
